![molecular formula C12H15N3O2 B1491303 2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid CAS No. 2098010-51-4](/img/structure/B1491303.png)
2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Vue d'ensemble
Description
2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid, also known as CPAA, is a synthetic organic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of a variety of compounds, including drugs, polymers additives, and dyes. CPAA has also been used in the synthesis of polymers-supported catalysts, as well as in the synthesis of polymers-supported organometallic complexes. CPAA is a versatile compound that can be used to synthesize a range of compounds with different properties.
Applications De Recherche Scientifique
Synthetic Approaches and Chemical Properties
Multicomponent Catalytic Synthesis : A novel approach to synthesize luminescent fused imidazole bicyclic acetic esters, featuring a core structure similar to the query compound, has been developed. This method utilizes a palladium iodide-catalyzed oxidative alkoxycarbonylation reaction under oxidative conditions, showing potential in creating biologically active principles with promising luminescent properties (Veltri et al., 2020).
Coordination Chemistry : The synthesis and characterization of polymeric and cyclotetrameric tin complexes with 2-(1H-imidazol-1-yl)acetates reveal different coordination modes, showcasing the structural versatility of imidazole-derived compounds in forming complex structures (Gan & Tang, 2011).
Biological Activities
Antioxidant and Antimicrobial Activity : Research has highlighted the synthesis of compounds related to the query chemical, demonstrating significant antioxidant and antimicrobial activities. These findings suggest potential applications in developing therapeutic agents (Umesha, Rai, & Harish Nayaka, 2009).
Anti-inflammatory Activity : A series of imidazo[1,2-a]pyrazine derivatives, similar to the query compound, have been synthesized and evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities, indicating their therapeutic potential in inflammation-related disorders (Abignente et al., 1981).
Materials Science Applications
Fluorescent Sensors : Derivatives of the query compound have been utilized in the development of "turn on" fluorescent sensors for zinc ion detection, showcasing the application of such compounds in environmental monitoring and analytical chemistry (Gong et al., 2011).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It’s worth noting that similar compounds, such as imidazole derivatives, have shown a broad range of chemical and biological properties .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Similar compounds have shown a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
Propriétés
IUPAC Name |
2-(6-cyclopentylimidazo[1,2-b]pyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c16-12(17)8-14-5-6-15-11(14)7-10(13-15)9-3-1-2-4-9/h5-7,9H,1-4,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASQIMPOTCDJML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN3C=CN(C3=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



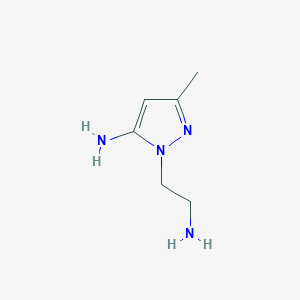
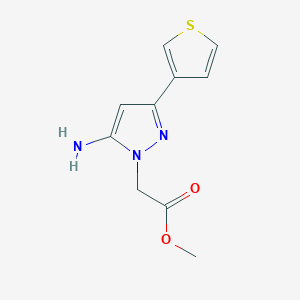
![(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B1491222.png)


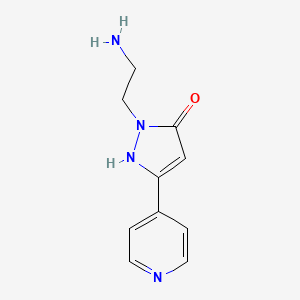
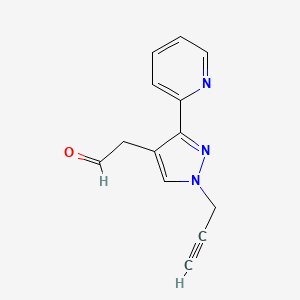
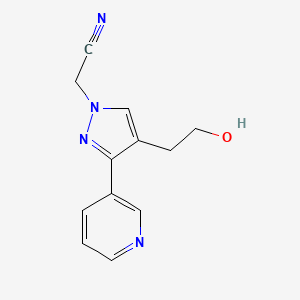
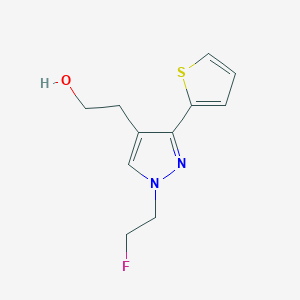
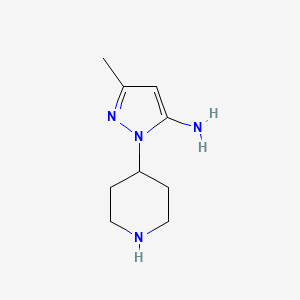
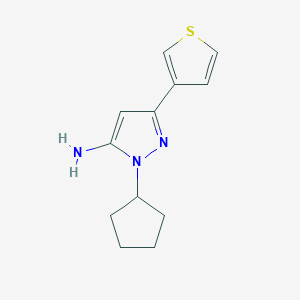
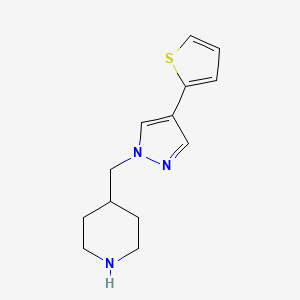
![3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1491241.png)
